2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate is an organic compound with the molecular formula C13H6ClF5O3S and a molecular weight of 372.69 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications .
Preparation Methods
The synthesis of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with methanesulfonyl chloride in the presence of a base . The reaction is usually carried out under inert atmospheric conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
C6F5OH+CH3SO2Cl→C6F5OSO2CH3+HCl
In industrial settings, the production of this compound may involve more scalable methods, but the core reaction remains similar. The use of advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can act as a leaving group in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of aryl sulfonates.
Proteomics Research: This compound is utilized in proteomics research for the modification of proteins and peptides.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Electrolyte Additive: It has been investigated as an additive in electrolytes for batteries, improving the performance and stability of the cells.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate involves its ability to form stable intermediates and products during chemical reactions. It can form interfacial films on both cathode and anode surfaces in batteries, reducing cell impedance and side reactions . In organic synthesis, it acts as a leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate can be compared with similar compounds such as:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound is similar in structure but lacks the chlorophenyl group, making it less reactive in certain applications.
2,3,4,5,6-Pentafluorophenylacetic acid: While also containing the pentafluorophenyl group, this compound has different reactivity and applications, particularly in the synthesis of acyl derivatives.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it versatile for various scientific applications .
Biological Activity
Overview
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate (CAS Number: 885950-65-2) is an organic compound with the molecular formula C13H6ClF5O3S. It is notable for its unique chemical structure and potential applications in various fields including organic synthesis and proteomics research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 372.69 g/mol
- Melting Point : 96-98 °C
- Hazard Classification : Irritant; toxic if ingested or inhaled .
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The methanesulfonate group can act as a leaving group, allowing for the formation of various intermediates that can interact with biological macromolecules such as proteins and nucleic acids.
Key Reactions:
- Nucleophilic Substitution : The compound can undergo nucleophilic attack leading to the formation of aryl sulfonates.
- Hydrolysis : In aqueous environments, it hydrolyzes to produce 2,3,4,5,6-pentafluorophenol and methanesulfonic acid.
Organic Synthesis
This compound is utilized in organic synthesis for creating complex molecules. Its reactivity makes it a valuable reagent in the formation of aryl sulfonates and other derivatives.
Proteomics Research
The compound has been employed in proteomics for modifying proteins and peptides. Its fluorinated structure enhances stability and reactivity in biochemical assays.
Comparison with Similar Compounds
Compound Name | Structure | Key Difference |
---|---|---|
2,3,4,5,6-Pentafluorophenyl methanesulfonate | Lacks chlorophenyl group | Less reactive in certain applications |
2,3,4,5,6-Pentafluorophenylacetic acid | Different reactivity profile | Used in acyl derivative synthesis |
The presence of both pentafluorophenyl and chlorophenyl groups in the target compound enhances its reactivity and versatility compared to its analogs.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (3-chlorophenyl)methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5O3S/c14-7-3-1-2-6(4-7)5-23(20,21)22-13-11(18)9(16)8(15)10(17)12(13)19/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDYDWSCOTXFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188546 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-65-2 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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